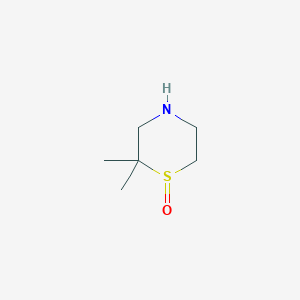
3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide is an organic compound with the molecular formula C10H13ClN2O3 It is a derivative of benzamide, characterized by the presence of an amino group at the third position, a chlorine atom at the fifth position, and a dihydroxypropyl group attached to the nitrogen atom of the benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide typically involves multiple steps:
Nitration and Reduction: The starting material, 3-chlorobenzoic acid, undergoes nitration to form 3-chloro-5-nitrobenzoic acid. This intermediate is then reduced to 3-chloro-5-aminobenzoic acid.
Amidation: The 3-chloro-5-aminobenzoic acid is then reacted with 2,3-dihydroxypropylamine to form the desired product, this compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Catalysts: Using suitable catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions and prevent side reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides.
科学研究应用
3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dihydroxypropyl group may enhance its solubility and bioavailability, facilitating its interaction with target molecules.
相似化合物的比较
Similar Compounds
- 3-amino-5-chloro-N-(2-hydroxyethyl)benzamide
- 3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide
- This compound
Uniqueness
This compound is unique due to the presence of the dihydroxypropyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
1503508-25-5 |
|---|---|
分子式 |
C10H13ClN2O3 |
分子量 |
244.7 |
纯度 |
90 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



